Zearalenone-13C18

Catalog No.
S973765
CAS No.
911392-43-3
M.F
C18H22O5
M. Wt
336.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zearalenone-13C18

CAS Number

911392-43-3

Product Name

Zearalenone-13C18

IUPAC Name

(4S,12E)-16,18-dihydroxy-4-(113C)methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione

Molecular Formula

C18H22O5

Molecular Weight

336.23 g/mol

InChI

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1

InChI Key

MBMQEIFVQACCCH-NMEASMPJSA-N

SMILES

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1

Canonical SMILES

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1

Isomeric SMILES

[13CH3][13C@H]1[13CH2][13CH2][13CH2][13C](=O)[13CH2][13CH2][13CH2]/[13CH]=[13CH]/[13C]2=[13C]([13C](=[13CH][13C](=[13CH]2)O)O)[13C](=O)O1

Internal Standard for Quantification:

  • Zearalenone 13C18 is primarily used as an internal standard for the quantification of Zearalenone, a mycotoxin produced by certain fungal species ().

  • Mycotoxins are toxic secondary metabolites produced by fungi and can contaminate food sources ().

  • Zearalenone itself has estrogenic properties and can disrupt hormonal balance in animals ().

  • Function in Quantification

    During analysis of samples suspected to contain Zearalenone, Zearalenone 13C18 is spiked into the sample alongside a derivatization process (often used for Gas Chromatography or Liquid Chromatography Mass Spectrometry analysis). This creates an internal reference point. The known chemical properties and mass of Zearalenone 13C18 allows scientists to compare its signal intensity with the signal from the native Zearalenone in the sample. This comparison allows for more accurate quantification of the actual amount of Zearalenone present ().

Zearalenone-13C18 has the molecular formula 13C18H22O5 and a molecular weight of 336.2321 . It is a single solution typically dissolved in acetonitrile at a concentration of 25 µg/mL . The compound features 18 carbon-13 isotopes, which replace the standard carbon-12 atoms in the original zearalenone structure. This isotopic labeling allows for its use as an internal standard in analytical chemistry and toxicology studies.

The chemical structure of Zearalenone-13C18 is characterized by a macrocyclic lactone ring with two hydroxyl groups and a ketone group. Its IUPAC name is (2E,11S)-15,17-dihydroxy-11-(1^{13}C)methyl-12-oxabicyclo[12.4.0]octadeca-1(18),2,14,16-tetraene-7,13-dione .

  • Hydrolysis: Like other esters, it can undergo hydrolysis in the presence of acids or bases, breaking down into its constituent alcohol and carboxylic acid components .
  • Oxidation: Strong oxidizing acids may cause vigorous reactions with Zearalenone-13C18 .
  • Reduction: The ketone group in the compound can potentially be reduced to an alcohol using reducing agents.
  • Conjugation: In biological systems, Zearalenone-13C18 may undergo conjugation reactions, similar to its non-labeled counterpart.

While Zearalenone-13C18 itself is primarily used as an analytical standard, it's important to understand the biological activity of its non-labeled counterpart, zearalenone:

  • Estrogenic effects: Zearalenone exhibits high estrogenic activity, particularly in pigs, cattle, and sheep .
  • Endocrine disruption: It can interfere with the endocrine system, potentially affecting reproductive processes and development .
  • Toxicity: Zearalenone is classified as a mycotoxin and can have various toxic effects on organisms that consume contaminated food or feed .

The synthesis of Zearalenone-13C18 involves incorporating carbon-13 isotopes into the zearalenone structure. While specific synthesis methods for this compound are not detailed in the provided sources, it likely involves:

  • Total synthesis using 13C-labeled precursors
  • Biosynthetic methods using 13C-enriched culture media for Fusarium fungi
  • Chemical modification of naturally produced zearalenone to incorporate 13C atoms

Zearalenone-13C18 has several important applications:

  • Analytical standard: It serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for quantifying zearalenone and its metabolites in various matrices .
  • Exposure assessment: The compound is used in human biomonitoring studies to assess dietary and internal exposure to zearalenone .
  • Food safety: It aids in the analysis of mycotoxin contamination in food and feed products .
  • Toxicological research: Zearalenone-13C18 supports studies investigating the toxicokinetics and metabolism of zearalenone in humans and animals .

While specific interaction studies for Zearalenone-13C18 are not detailed in the provided sources, research on zearalenone has shown:

  • Metabolism: Zearalenone can be metabolized to α-zearalenol and β-zearalenol in the body .
  • Absorption: Studies have investigated the absorption and metabolism of zearalenone in Caco-2 cells, providing insights into its behavior in the gastrointestinal tract .
  • Protein binding: Zearalenone can interact with estrogen receptors, contributing to its estrogenic effects .

Similar Compounds: Comparison and Uniqueness

Zearalenone-13C18 is part of a family of related compounds, including:

  • Zearalenone (non-labeled)
  • α-Zearalenol
  • β-Zearalenol
  • α-Zearalanol
  • β-Zearalanol
  • Zearalanone

The uniqueness of Zearalenone-13C18 lies in its isotopic labeling, which provides several advantages:

  • Improved quantification: The 13C labeling allows for more accurate quantification in analytical methods by compensating for matrix effects and ion suppression .
  • Metabolic tracing: The labeled compound can be used to track the metabolism and distribution of zearalenone in biological systems.
  • Structural elucidation: In mass spectrometry, the 13C labeling helps in distinguishing between fragments containing the labeled carbons and those without, aiding in structural analysis.
  • Internal standardization: Zearalenone-13C18 serves as an ideal internal standard for zearalenone analysis due to its identical chemical behavior but distinct mass .

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

336.20711083 g/mol

Monoisotopic Mass

336.20711083 g/mol

Heavy Atom Count

23

Wikipedia

(3S,11E)-14,16-Dihydroxy-3-(~13~C)methyl(~13~C_17_)-3,4,5,6,9,10-hexahydro-1H-2-benzoxacyclotetradecine-1,7(8H)-dione

Dates

Modify: 2024-04-14

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